molecular formula C16H21N3O2S B3000530 1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)butan-1-one CAS No. 1170108-96-9

1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)butan-1-one

Cat. No. B3000530
CAS RN: 1170108-96-9
M. Wt: 319.42
InChI Key: PPVQSBDPBLGEGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of amines with furan-2-carbonyl chloride in N-methylpyrrolidin-2-one to give furan-2-carboxamides . The exact synthesis process for this specific compound is not provided in the available sources.


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its molecular formula, C16H21N3O2S. It contains a thiazole ring, which is a five-membered ring containing one sulfur and one nitrogen atom . It also contains a piperazine ring and a furan ring. The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography.

Scientific Research Applications

Antibacterial Activity

Furan derivatives, including the compound , have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents . For example, a compound possessing a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring has shown potent inhibitory activity .

Antimicrobial Activity

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . They have been used in the fight against bacterial strain-caused infection .

Antifungal Activity

Furan derivatives have been reported to have antifungal activity . This makes them useful in the treatment of various fungal infections.

Anticancer Activity

Furan derivatives have been found to have anticancer properties . This makes them potential candidates for the development of new anticancer drugs.

Antidiabetic Activity

Furan and imidazole derivatives have been reported to have antidiabetic activity . This suggests that they could be used in the treatment of diabetes.

Anti-inflammatory Activity

Both furan and imidazole derivatives have been found to have anti-inflammatory activity . This makes them potential candidates for the treatment of inflammatory diseases.

Antioxidant Activity

Furan and imidazole derivatives have been reported to have antioxidant activity . This suggests that they could be used in the prevention of diseases caused by oxidative stress.

Hepatoprotective Activity

Furan derivatives have been found to have hepatoprotective activity . This suggests that they could be used in the treatment of liver diseases.

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available sources. As with all chemicals, it should be handled with appropriate safety precautions.

Future Directions

The future directions for research on this compound could include further exploration of its biological activities and potential applications. Given the wide range of activities exhibited by thiazole derivatives , this compound could be a promising candidate for further study in medicinal chemistry.

properties

IUPAC Name

1-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-2-4-16(20)19-8-6-18(7-9-19)11-15-17-13(12-22-15)14-5-3-10-21-14/h3,5,10,12H,2,4,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVQSBDPBLGEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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